molecular formula C15H11ClFN5O B2802963 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034227-41-1

2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2802963
CAS No.: 2034227-41-1
M. Wt: 331.74
InChI Key: SZRMTODGZICFHP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel chemical entity designed for research purposes, featuring a hybrid molecular architecture that incorporates a 1,2,3-triazole linker, a pyridine ring, and a benzamide core. This structural motif is of significant interest in medicinal chemistry and drug discovery. Compounds within this class have been investigated as potential inhibitors of epigenetic targets, such as the Fat Mass and Obesity-Associated (FTO) protein, an mRNA demethylase . The FTO protein has been implicated in oncogenesis, and its inhibitors are being explored as a strategy for developing new anticancer agents, particularly for cancers like esophageal cancer . The integration of the 1,2,3-triazole moiety, often synthesized via click chemistry, is a strategic approach to improve binding affinity and metabolic stability . Furthermore, the presence of both pyridine and fluorine-chloro substitutions on the benzamide ring is a common design tactic to modulate the compound's electronic properties, lipophilicity, and its ability to form critical hydrogen-bond interactions within an enzyme's active site, as demonstrated by molecular docking studies of similar molecules . This product is intended for research applications only, including but not limited to in vitro biological screening, mechanism-of-action studies, and as a building block for further chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-14-7-10(17)1-2-13(14)15(23)19-8-11-9-22(21-20-11)12-3-5-18-6-4-12/h1-7,9H,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRMTODGZICFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting the appropriate aniline derivative with a chloroformate or similar reagent.

    Final Coupling: The final step involves coupling the triazole-pyridine moiety with the benzamide core under suitable conditions, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyridine moieties.

    Coupling Reactions: The compound can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Coupling agents like EDCI, DCC, or palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridine moieties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Parameters

Parameter Target Compound Example 53 Compound 54
Core Structure Benzamide + triazole + pyridine Benzamide + pyrazolo-pyrimidine + chromone Benzamide + triazole + acetamide
Substituents Cl, F, pyridin-4-yl F, fluorophenyl, isopropyl Acetamidophenyl, acrylamide
Synthetic Route Not reported Suzuki coupling Click chemistry + acylation
Melting Point N/A 175–178°C Not reported
Mass Spectrometry (M+1) N/A 589.1 Not reported

Functional Group Impact

  • Triazole vs. Pyrazolo-Pyrimidine : Triazole rings (as in the target compound) are associated with hydrogen bonding and metal coordination, while pyrazolo-pyrimidine systems (Example 53) offer planar rigidity, enhancing π-π stacking in enzyme binding pockets .
  • Fluorine Substituents : Both the target compound and Example 53 contain fluorine atoms, which improve metabolic stability and membrane permeability. However, the additional fluorophenyl group in Example 53 may increase hydrophobicity .
  • Pyridine vs. Acetamide : The pyridine group in the target compound could enhance solubility in polar solvents, whereas the acetamidophenyl group in Compound 54 may improve bioavailability through passive diffusion .

Research Limitations and Gaps

Absence of Direct Data: None of the provided evidence explicitly addresses 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, limiting direct comparisons.

Methodological Variability : Synthetic protocols for analogs (e.g., Suzuki coupling in Example 53 vs. click chemistry in Compound 54) complicate extrapolation of properties .

Pharmacological Data: No activity or toxicity data are available for the target compound or its analogs in the provided sources.

Recommendations for Future Studies

  • Conduct crystallographic studies using SHELXL () to resolve the target compound’s 3D structure and compare it with analogs.
  • Explore structure-activity relationships (SAR) by synthesizing derivatives with varied substituents (e.g., replacing pyridine with other heterocycles).
  • Perform in vitro assays to evaluate kinase inhibition or antimicrobial activity.

Biological Activity

2-Chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H14ClFN4O
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 2320891-61-8

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzamide Core : Reaction of 2-chloro-4-fluorobenzoyl chloride with an appropriate amine under basic conditions.
  • Introduction of the Triazole Moiety : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring from pyridine derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis via caspase activation
A549 (Lung)10.0Inhibition of cell cycle progression
HeLa (Cervical)7.5Disruption of mitochondrial function

The compound's efficacy against these cell lines suggests it may act through multiple pathways, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
  • Apoptosis Induction : Increased expression of apoptotic markers such as cleaved caspase-3 has been observed in treated cells.
  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.

Study 1: Antiproliferative Effects on Lung Cancer Cells

A study evaluated the effects of various triazole derivatives on A549 lung cancer cells. The results indicated that compounds with similar structures to 2-chloro-4-fluoro-N-(...) exhibited significant growth inhibition with an IC50 value of approximately 10 µM. The mechanism was linked to apoptosis and cell cycle arrest at the G0/G1 phase .

Study 2: Inhibition of RET Kinase Activity

Another study focused on benzamide derivatives as potential RET kinase inhibitors. The results showed that compounds structurally related to our target inhibited RET kinase activity effectively, suggesting a promising avenue for developing targeted cancer therapies .

Q & A

Q. What role do fluorine atoms play in the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic stability : The 4-fluoro group reduces CYP450-mediated oxidation, prolonging half-life .
  • Membrane permeability : 19^{19}F NMR tracks cellular uptake efficiency .
  • PET imaging : 18^{18}F-labeled analogs enable in vivo biodistribution studies .

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